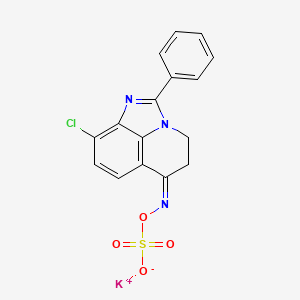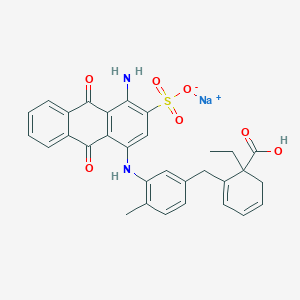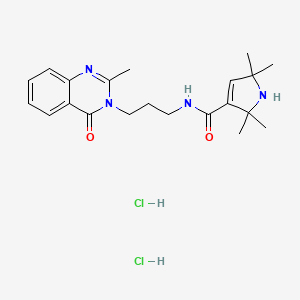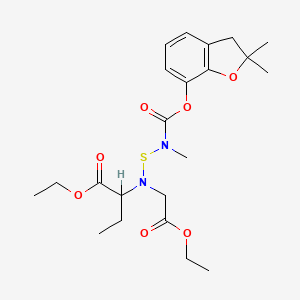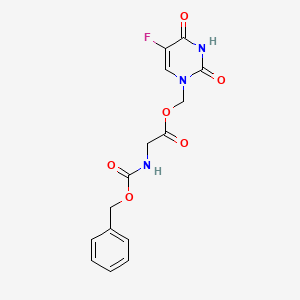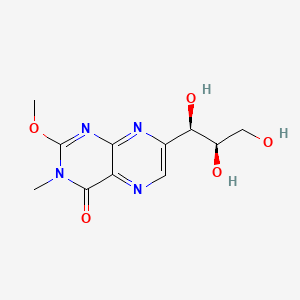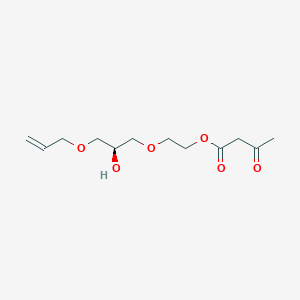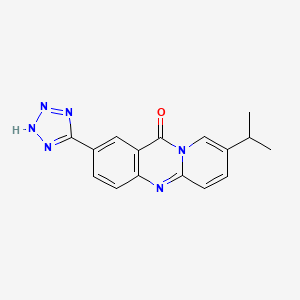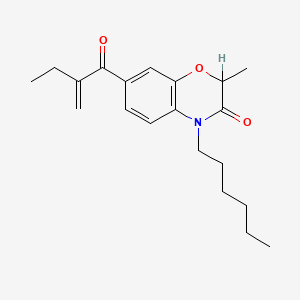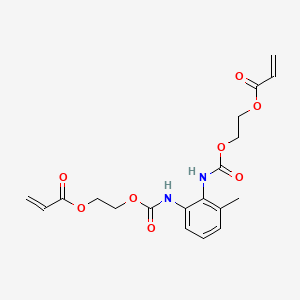
2-Propenoic acid, (methylphenylene)bis(iminocarbonyloxy-2,1-ethanediyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, (methylphenylene)bis(iminocarbonyloxy-2,1-ethanediyl) ester is a complex organic compound with the molecular formula C19H22N2O8. This compound is known for its unique structure, which includes both ester and carbamate functional groups. It is used in various scientific and industrial applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, (methylphenylene)bis(iminocarbonyloxy-2,1-ethanediyl) ester typically involves the reaction of 2-propenoic acid with a methylphenylene derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters and enable the efficient production of large quantities of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, (methylphenylene)bis(iminocarbonyloxy-2,1-ethanediyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Applications De Recherche Scientifique
2-Propenoic acid, (methylphenylene)bis(iminocarbonyloxy-2,1-ethanediyl) ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of polymers and as a cross-linking agent in coatings and adhesives.
Mécanisme D'action
The mechanism by which 2-Propenoic acid, (methylphenylene)bis(iminocarbonyloxy-2,1-ethanediyl) ester exerts its effects involves the interaction of its functional groups with specific molecular targets. The ester groups can undergo hydrolysis to release active intermediates, while the carbamate groups can interact with enzymes and other proteins, modulating their activity. The pathways involved in these interactions are complex and depend on the specific application and conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propenoic acid, 2-methyl-, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester: This compound has a similar ester structure but lacks the carbamate groups.
2-Propenoic acid, 2-methyl-, 1,1’-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester: Another similar compound with a different arrangement of ester groups.
Uniqueness
The presence of both ester and carbamate groups in 2-Propenoic acid, (methylphenylene)bis(iminocarbonyloxy-2,1-ethanediyl) ester makes it unique. This dual functionality allows it to participate in a wider range of chemical reactions and makes it more versatile in various applications compared to similar compounds.
Propriétés
Numéro CAS |
70893-52-6 |
|---|---|
Formule moléculaire |
C19H22N2O8 |
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
2-[[3-methyl-2-(2-prop-2-enoyloxyethoxycarbonylamino)phenyl]carbamoyloxy]ethyl prop-2-enoate |
InChI |
InChI=1S/C19H22N2O8/c1-4-15(22)26-9-11-28-18(24)20-14-8-6-7-13(3)17(14)21-19(25)29-12-10-27-16(23)5-2/h4-8H,1-2,9-12H2,3H3,(H,20,24)(H,21,25) |
Clé InChI |
GVOFJZRRWJMYLH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)NC(=O)OCCOC(=O)C=C)NC(=O)OCCOC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


